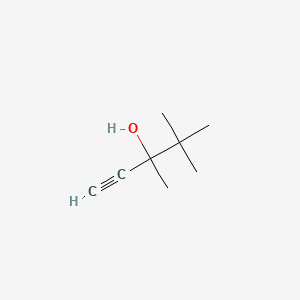

3,4,4-Trimethyl-1-pentyn-3-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 47968. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4,4-trimethylpent-1-yn-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-6-8(5,9)7(2,3)4/h1,9H,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXWIEGOAVMLISY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

993-53-3 | |

| Record name | 3,4,4-Trimethyl-1-pentyn-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC47968 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

3,4,4-Trimethyl-1-pentyn-3-ol chemical properties and structure

An In-depth Technical Guide to 3,4,4-Trimethyl-1-pentyn-3-ol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 993-53-3), a sterically hindered tertiary propargyl alcohol. The document details the molecule's unique structural characteristics, physicochemical properties, and provides a robust, field-tested protocol for its synthesis via the nucleophilic addition of a lithium acetylide complex to pinacolone. A central focus is placed on the principles of spectroscopic elucidation, including a detailed predictive analysis of its ¹H and ¹³C NMR spectra, alongside typical IR and MS fragmentation patterns. Furthermore, the guide explores the compound's chemical reactivity, highlighting the synthetic transformations possible at its alcohol and alkyne functionalities. These reactions underscore its potential as a valuable building block in complex organic synthesis and, by extension, in the field of drug discovery, where molecular complexity and three-dimensional structure are paramount.

Introduction to Sterically Hindered Propargyl Alcohols

Propargyl alcohols, compounds containing both a hydroxyl group and an alkyne, are versatile intermediates in organic synthesis.[1] The specific subclass of tertiary propargyl alcohols, such as this compound, offers a unique combination of functionalities. The presence of a bulky tert-butyl group adjacent to the tertiary alcohol center introduces significant steric hindrance. This feature is not a limitation but rather a strategic design element that can influence reaction selectivity and enhance the metabolic stability of derivative compounds. In drug discovery, the deliberate inclusion of such sterically demanding, three-dimensional motifs is a key strategy for improving target affinity and pharmacokinetic profiles by exploring novel chemical space.[2] This guide will dissect the chemical nature of this compound as a representative of this important class of molecules.

Molecular Structure and Physicochemical Properties

This compound is an eight-carbon alcohol with the chemical formula C₈H₁₄O.[3] Its structure is characterized by a terminal alkyne (a propargyl group) and a tertiary alcohol at the C-3 position. This carbinol carbon is also attached to a methyl group and a sterically demanding tert-butyl group, which defines the molecule's hindered nature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 993-53-3 | [3][4] |

| Molecular Formula | C₈H₁₄O | [3][4] |

| Molecular Weight | 126.20 g/mol | [3][5] |

| IUPAC Name | 3,4,4-trimethylpent-1-yn-3-ol | [3] |

| Density | 0.868 g/cm³ | [4] |

| Boiling Point | 137.2 °C at 760 mmHg | [4] |

| Flash Point | 35.6 °C | [4] |

| Refractive Index | 1.442 | [4] |

| XLogP3 | 1.6 | [4] |

Synthesis and Purification Protocol

The most direct and industrially scalable synthesis of tertiary propargyl alcohols involves the nucleophilic addition of a metal acetylide to a ketone.[6] For this compound, the logical precursors are acetylene and 3,3-dimethyl-2-butanone (pinacolone).

Underlying Principle: Nucleophilic Acetylide Addition

The synthesis hinges on the generation of a potent carbon nucleophile, typically lithium acetylide. This is formed by deprotonating acetylene with a strong base like n-butyllithium. The resulting acetylide anion then attacks the electrophilic carbonyl carbon of pinacolone. The steric bulk of pinacolone's tert-butyl group slows the reaction rate compared to unhindered ketones, necessitating careful control of reaction conditions. An acidic workup protonates the intermediate alkoxide to yield the final tertiary alcohol.

Detailed Experimental Protocol

Disclaimer: This protocol should only be performed by trained chemists in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood).

Materials:

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Acetylene gas, purified

-

Pinacolone (3,3-dimethyl-2-butanone), anhydrous (CAS 75-97-8)[7]

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reactor Setup: A three-necked, flame-dried, 1 L round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet adapter, and a thermometer is placed under an inert atmosphere (Argon or Nitrogen).

-

Solvent and Reagent: Add 400 mL of anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Acetylide Formation: Bubble purified acetylene gas through the cold THF solution for 30 minutes to ensure saturation. Slowly add 1.1 equivalents of n-BuLi solution dropwise via syringe, maintaining the temperature below -70 °C. A white precipitate of the lithium acetylide-ethylenediamine complex (if ethylenediamine is used as an additive) or a slurry will form. Stir the suspension for 30 minutes at -78 °C.

-

Ketone Addition: Slowly add 1.0 equivalent of anhydrous pinacolone dropwise to the acetylide suspension. The causality here is critical: a slow addition rate prevents a rapid exotherm that could lead to side reactions. The steric hindrance of pinacolone requires a longer reaction time.

-

Reaction Monitoring: Allow the reaction mixture to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 100 mL of saturated aqueous NH₄Cl solution. This protonates the alkoxide and neutralizes any remaining n-BuLi.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 150 mL portions of diethyl ether. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield this compound as a colorless liquid.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Elucidation

As a Senior Application Scientist, it is understood that while direct experimental data is ideal, a robust, predictive analysis based on foundational principles is equally valuable for structural confirmation.

Predicted ¹H and ¹³C NMR Analysis

The structure of this compound is relatively simple, allowing for a high-confidence prediction of its NMR spectra.

-

¹H NMR (Predicted, 400 MHz, CDCl₃):

-

δ ~2.45 ppm (s, 1H): This singlet corresponds to the acetylenic proton (-C≡C-H ). Its chemical shift is characteristic of terminal alkynes.

-

δ ~1.90 ppm (s, 1H): A broad singlet for the hydroxyl proton (-OH ). This peak is exchangeable with D₂O and its chemical shift can vary with concentration and temperature.

-

δ ~1.45 ppm (s, 3H): This singlet represents the three protons of the methyl group attached directly to the carbinol center (C3-CH₃ ). It is a singlet as there are no adjacent protons.

-

δ ~1.05 ppm (s, 9H): A sharp, intense singlet corresponding to the nine equivalent protons of the tert-butyl group (-C(CH₃ )₃). The high degree of symmetry results in a single signal.

-

-

¹³C NMR (Predicted, 100 MHz, CDCl₃):

-

δ ~88.0 ppm: The internal, substituted carbon of the alkyne (C ≡C-H).

-

δ ~72.0 ppm: The terminal, protonated carbon of the alkyne (-C≡C H).

-

δ ~71.5 ppm: The quaternary carbinol carbon (C -OH). Its shift is downfield due to the attached oxygen.

-

δ ~38.0 ppm: The quaternary carbon of the tert-butyl group (C (CH₃)₃).

-

δ ~25.5 ppm: The nine equivalent carbons of the tert-butyl methyl groups (-C(C H₃)₃).

-

δ ~25.0 ppm: The carbon of the methyl group attached to the carbinol center (C3-C H₃).

-

Infrared (IR) Spectroscopy Analysis

The IR spectrum provides clear diagnostic peaks for the key functional groups.

-

~3600-3300 cm⁻¹ (broad, strong): O-H stretching vibration of the alcohol. The broadness is due to hydrogen bonding.

-

~3300 cm⁻¹ (sharp, strong): ≡C-H stretching vibration of the terminal alkyne. This is a highly characteristic and reliable peak.

-

~2120 cm⁻¹ (weak to medium, sharp): C≡C stretching vibration. This peak is often weak for terminal alkynes.

-

~2970 cm⁻¹ (strong): C-H stretching vibrations from the methyl and tert-butyl groups.

Mass Spectrometry (MS) Analysis

Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 126 may be weak or absent due to the facile fragmentation of the tertiary alcohol.

-

m/z = 111 (M-15): Loss of a methyl group (•CH₃), a very common fragmentation pathway.

-

m/z = 69 (M-57): Loss of a tert-butyl radical (•C(CH₃)₃), representing cleavage of the C3-C4 bond. This is expected to be a major fragment due to the stability of the tert-butyl radical.

-

m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺) itself, which would be a very stable and thus prominent peak.

Data Summary Table

Table 2: Key Spectroscopic Data for this compound

| Technique | Feature | Predicted/Expected Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~2.45 (s, 1H), ~1.90 (s, 1H), ~1.45 (s, 3H), ~1.05 (s, 9H) | Acetylenic H, Hydroxyl H, C3-Methyl H, tert-Butyl H |

| ¹³C NMR | Chemical Shift (δ) | ~88.0, ~72.0, ~71.5, ~38.0, ~25.5, ~25.0 | C≡C, C≡C , C -OH, C (CH₃)₃, C(C H₃)₃, C3-C H₃ |

| IR | Wavenumber (cm⁻¹) | ~3300 (sharp), ~3600-3300 (broad), ~2120 (weak) | ≡C-H stretch, O-H stretch, C≡C stretch |

| MS | Key Fragments (m/z) | 111, 69, 57 | [M-CH₃]⁺, [M-tBu]⁺, [tBu]⁺ |

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule whose reactivity is dominated by its hydroxyl and terminal alkyne groups.

Reactivity of the Tertiary Alcohol

The tertiary nature of the alcohol makes it resistant to oxidation under standard conditions. However, it is susceptible to acid-catalyzed rearrangements. For instance, under strong acid conditions, propargyl alcohols can undergo Meyer-Schuster or Rupe rearrangements to form α,β-unsaturated ketones or aldehydes.[1] It can also participate in substitution reactions or serve as a directing group for reactions at the alkyne.

Reactivity of the Terminal Alkyne

The terminal alkyne is the site of greatest synthetic utility.

-

Deprotonation: The acetylenic proton is weakly acidic and can be removed by a strong base to regenerate a potent nucleophile for further C-C bond formation.

-

Hydration: Markovnikov or anti-Markovnikov hydration can convert the alkyne into a methyl ketone or an aldehyde, respectively.

-

Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed coupling reactions such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, allowing for the construction of more complex carbon skeletons.

-

Cycloadditions: It can participate in "click chemistry" via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, a valuable linkage in medicinal chemistry.[8]

Role as a Building Block in Drug Discovery

The true value of this compound lies in its potential as a molecular scaffold. The tert-butyl group provides a rigid, lipophilic anchor with a defined three-dimensional structure. The alkyne serves as a versatile chemical handle for late-stage functionalization, allowing chemists to rapidly generate a library of analogues by attaching various groups through robust coupling chemistry.[9] This approach is invaluable in structure-activity relationship (SAR) studies, where the impact of modifying a specific region of a molecule is assessed to optimize its biological activity.

Caption: Synthetic potential of this compound in generating molecular diversity.

Safety, Handling, and Storage

This compound is a flammable liquid.[4] Standard laboratory safety protocols should be strictly followed.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, flame-resistant lab coat, and chemical-resistant gloves. Avoid contact with skin and eyes.[1]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for extinguishing.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References

- Synlett. An Oxidative Rearrangement of Tertiary Propargylic Alcohols. [Link]

- ACS Publications. Regioselective Cycloaddition and Substitution Reaction of Tertiary Propargylic Alcohols and Heteroareneboronic Acids via Acid Catalysis. [Link]

- National Institutes of Health. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones. [Link]

- Royal Society of Chemistry. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. [Link]

- Organic Syntheses. Pinacolone. [Link]

- Wikipedia. Alkynylation. [Link]

- MDPI. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. [Link]

- Astex Pharmaceuticals. Organic synthesis provides opportunities to transform drug discovery. [Link]

- ResearchGate. Experimental conditions and yields 3,3-dimethyl-2-butanone for the reaction of 1 3,3DM2ButOH with atmospheric oxidants 2. [Link]

- Oakwood Chemical. This compound. [Link]

- Google Patents.

- Master Organic Chemistry. Pinacol Rearrangement. [Link]

- NIST. 2-Butanone, 3,3-dimethyl-. [Link]

- National Institutes of Health. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening. [Link]

Sources

- 1. Electrophilic halogenations of propargyl alcohols: paths to α-haloenones, β-haloenones and mixed β,β-dihaloenones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. astx.com [astx.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Alkynylation - Wikipedia [en.wikipedia.org]

- 7. 3,3-ジメチル-2-ブタノン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Identifying opportunities for late-stage C-H alkylation with high-throughput experimentation and in silico reaction screening - PMC [pmc.ncbi.nlm.nih.gov]

3,4,4-Trimethyl-1-pentyn-3-ol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,4,4-trimethyl-1-pentyn-3-ol. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the field of drug development and organic synthesis. Our focus extends beyond a simple recitation of facts; we aim to provide a deeper understanding of the compound's characteristics, the rationale behind its synthesis, and its potential applications, all grounded in established scientific principles.

Section 1: Core Molecular Attributes

This compound is a tertiary alkynyl alcohol. Its structure is characterized by a terminal alkyne group and a hydroxyl group attached to a tertiary carbon, which is further substituted with a methyl and a bulky tert-butyl group.

Table 1: Fundamental Properties of this compound

| Property | Value | Source |

| CAS Number | 993-53-3 | [1] |

| Molecular Formula | C₈H₁₄O | [1] |

| Molecular Weight | 126.196 g/mol | [1] |

| IUPAC Name | This compound | [1] |

Section 2: Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the ethynylation of a ketone, a classic and versatile carbon-carbon bond-forming reaction in organic chemistry. This involves the nucleophilic addition of an acetylide anion to the electrophilic carbonyl carbon of a ketone.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule breaks the bond between the acetylenic carbon and the tertiary alcohol carbon, leading to two commercially available starting materials: acetylene and 3,3-dimethyl-2-butanone (also known as pinacolone).

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol: Ethynylation of 3,3-Dimethyl-2-butanone

This protocol is based on well-established procedures for the addition of acetylides to ketones, as documented in resources like Organic Syntheses.[2][3]

Materials:

-

3,3-Dimethyl-2-butanone (Pinacolone), 97% (CAS: 75-97-8)

-

Acetylene gas

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for anhydrous reactions (oven-dried)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: A three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet adapter, and a thermometer is assembled and flame-dried under a stream of inert gas.

-

Solvent and Acetylene Introduction: Anhydrous THF is added to the flask and cooled to -78 °C using a dry ice/acetone bath. Acetylene gas is then bubbled through the solvent for approximately 20-30 minutes to ensure saturation.

-

Deprotonation of Acetylene: n-Butyllithium in hexanes is added dropwise to the cold, acetylene-saturated THF solution via the dropping funnel. The temperature should be carefully maintained below -70 °C during the addition. The formation of the lithium acetylide will result in a white precipitate.

-

Addition of the Ketone: A solution of 3,3-dimethyl-2-butanone in a small amount of anhydrous THF is added dropwise to the lithium acetylide suspension at -78 °C. The reaction mixture is then stirred at this temperature for 2-3 hours.

-

Reaction Quench: The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The cooling bath is removed, and the mixture is allowed to warm to room temperature.

-

Workup and Isolation: The layers are separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3x). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Mechanistic Rationale

The core of this synthesis is the nucleophilic attack of the sp-hybridized acetylide carbanion on the sp²-hybridized carbonyl carbon of pinacolone. The bulky tert-butyl group in pinacolone can sterically hinder the approach of the nucleophile, but the linear nature of the acetylide and the use of a strong, non-bulky base like n-butyllithium facilitate the reaction. The low temperature (-78 °C) is crucial to prevent side reactions, such as the enolization of the ketone.

Caption: Workflow for the synthesis of this compound.

Section 3: Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Data

Mass Spectrometry (Electron Ionization): The mass spectrum of this compound is available from the NIST WebBook.[1] Key fragmentation patterns would include the loss of a methyl group (M-15) and the loss of the tert-butyl group (M-57), which is often a prominent peak for compounds containing this moiety.

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the key functional groups. A strong, sharp peak around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. A broad band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretch of the alcohol. The C≡C triple bond stretch will appear as a weak to medium absorption around 2100 cm⁻¹.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While a publicly available, curated NMR spectrum for this compound is not readily found, the expected chemical shifts can be predicted based on the molecular structure and data from analogous compounds.

-

¹H NMR:

-

A singlet around 1.0-1.2 ppm integrating to 9 protons for the tert-butyl group.

-

A singlet around 1.4-1.6 ppm integrating to 3 protons for the methyl group on the carbinol carbon.

-

A singlet around 2.0-2.2 ppm for the hydroxyl proton (this peak can be broad and its position is solvent-dependent).

-

A singlet around 2.4-2.6 ppm integrating to 1 proton for the acetylenic proton.

-

-

¹³C NMR:

-

The quaternary carbon of the tert-butyl group would appear around 35-40 ppm.

-

The methyl carbons of the tert-butyl group would resonate around 25-30 ppm.

-

The methyl group on the carbinol carbon would be in a similar region, 25-30 ppm.

-

The tertiary alcohol carbon (C-OH) would be found around 70-75 ppm.

-

The two sp-hybridized carbons of the alkyne would appear in the range of 70-90 ppm.

-

Section 4: Applications in Drug Discovery and Development

The unique structural features of this compound, namely the tertiary alcohol and the terminal alkyne, make it and similar molecules valuable building blocks in medicinal chemistry.

The Role of Tertiary Alcohols in Drug Design

Tertiary alcohols are often incorporated into drug candidates to improve their metabolic stability. Unlike primary and secondary alcohols, tertiary alcohols cannot be easily oxidized in vivo. The steric bulk around the hydroxyl group can also shield it from glucuronidation, another common metabolic pathway. This can lead to an improved pharmacokinetic profile of a drug molecule.

The Versatility of the Alkyne Moiety

The terminal alkyne group is a highly versatile functional handle for further molecular elaboration. It can participate in a variety of chemical transformations, including:

-

Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for linking molecular fragments in drug discovery.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-carbon bonds between the alkyne and aryl or vinyl halides.

-

Cadiot-Chodkiewicz Coupling: Enables the coupling of a terminal alkyne with a 1-haloalkyne to form a diacetylene.

These reactions provide medicinal chemists with reliable methods to construct complex molecules and build libraries of compounds for biological screening.

Section 5: Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from similar compounds. It should be handled with the appropriate precautions for a flammable liquid that may be harmful if swallowed or inhaled.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Ground and bond containers when transferring material to prevent static discharge.

Section 6: Conclusion

This compound is a molecule with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the valuable chemical handles of a sterically hindered tertiary alcohol and a reactive terminal alkyne, makes it an attractive building block for the construction of complex and potentially bioactive molecules. This guide has provided a comprehensive overview of its properties, synthesis, and potential applications, with the aim of empowering researchers to utilize this and similar compounds in their scientific endeavors.

References

-

Kende, A. S., & Newbold, R. C. (n.d.). (Z)-4-(TRIMETHYLSILYL)-3-BUTEN-1-OL. Organic Syntheses, 70, 178. [Link]

-

Brooks, L. A. (n.d.). 4-PENTEN-1-OL. Organic Syntheses, 25, 83. [Link]

-

NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 3,4,4-Trimethyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethyl-1-pentyn-3-ol is a tertiary acetylenic alcohol with the chemical formula C₈H₁₄O.[1] Its structure, featuring a bulky tert-butyl group adjacent to a hydroxyl-bearing carbon that is also attached to an ethynyl group, gives rise to a unique spectroscopic fingerprint. This guide provides a detailed analysis of the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data for this compound. Understanding these spectroscopic characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical syntheses. The insights provided herein are grounded in established spectroscopic principles and data from reputable sources, ensuring a high degree of technical accuracy and reliability for researchers in the field.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns. The electron ionization (EI) mass spectrum of this compound was obtained from the NIST Mass Spectrometry Data Center.[1]

Data Summary

| Property | Value | Source |

| Molecular Formula | C₈H₁₄O | NIST[1] |

| Molecular Weight | 126.1962 g/mol | NIST[1] |

| Major Fragments (m/z) | 111, 93, 69, 57, 43, 41 | NIST[1] |

Interpretation of the Mass Spectrum

The mass spectrum of this compound does not show a prominent molecular ion peak (M⁺) at m/z 126, which is common for alcohols as they readily undergo fragmentation. The most significant fragmentation pathways are alpha-cleavage and dehydration.

The peak at m/z 111 corresponds to the loss of a methyl group ([M-15]⁺), a common fragmentation for compounds with a tert-butyl group. The base peak at m/z 57 is characteristic of a tert-butyl cation ([C(CH₃)₃]⁺), which is a very stable carbocation. The presence of other significant fragments at m/z 93 (loss of a propyl group), m/z 69 , m/z 43 , and m/z 41 provides further structural information and is consistent with the fragmentation of the parent molecule.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile solvent such as methanol or dichloromethane.

-

Injection : The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Acceleration : The resulting positively charged ions are accelerated by an electric field.

-

Mass Analysis : The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection : The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum for this compound is available from the NIST Chemistry WebBook.[1]

Data Summary

| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |

| ~3600 (sharp) | O-H (alcohol) | Free hydroxyl stretch |

| ~3300 (sharp) | ≡C-H (alkyne) | C-H stretch |

| ~2950 | C-H (alkane) | C-H stretch |

| ~2100 (weak) | C≡C (alkyne) | C≡C stretch |

| ~1370 | C-H (alkane) | C-H bend (gem-dimethyl) |

| ~1150 | C-O (tertiary alcohol) | C-O stretch |

Interpretation of the IR Spectrum

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. A sharp peak around 3600 cm⁻¹ is indicative of a free (non-hydrogen bonded) hydroxyl (-OH) group, which is expected for a tertiary alcohol in a dilute solution. The sharp absorption at approximately 3300 cm⁻¹ is a definitive feature of the acetylenic C-H bond (≡C-H). The presence of the carbon-carbon triple bond (C≡C) is confirmed by a weak absorption around 2100 cm⁻¹ . The strong absorptions in the 2950 cm⁻¹ region are due to the C-H stretching vibrations of the methyl and tert-butyl groups. A characteristic C-H bending vibration for the gem-dimethyl group of the tert-butyl moiety is observed around 1370 cm⁻¹ . Finally, the C-O stretching vibration for a tertiary alcohol is typically found in the region of 1150 cm⁻¹ .

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid sample cell.

-

Background Spectrum : A background spectrum of the empty sample holder (or the solvent) is recorded.

-

Sample Spectrum : The sample is placed in the IR beam path, and the sample spectrum is recorded.

-

Data Processing : The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of a molecule by providing information about the chemical environment of individual atoms.

Predicted NMR Spectral Data

Prediction Source: The ¹H and ¹³C NMR data were predicted using the NMR prediction tool available at .

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 1H | ≡C-H |

| ~1.8 | Singlet | 1H | -OH |

| ~1.4 | Singlet | 3H | -C(OH)-CH₃ |

| ~1.0 | Singlet | 9H | -C(CH₃ )₃ |

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~88 | Quaternary | C ≡CH |

| ~72 | Alkyne CH | C≡C H |

| ~70 | Quaternary | -C (OH)- |

| ~38 | Quaternary | -C (CH₃)₃ |

| ~28 | Methyl | -C(OH)-C H₃ |

| ~25 | Methyl | -C(C H₃)₃ |

Interpretation of the Predicted NMR Spectra

¹H NMR: The predicted ¹H NMR spectrum is expected to be relatively simple due to the absence of proton-proton coupling. The acetylenic proton (≡C-H ) is predicted to appear as a singlet at around 2.4 ppm. The hydroxyl proton (-OH ) is also expected to be a singlet, with its chemical shift being variable depending on the solvent and concentration, but predicted here around 1.8 ppm. The methyl group attached to the carbinol carbon (-C(OH)-CH₃ ) is predicted as a singlet at approximately 1.4 ppm. The nine equivalent protons of the tert-butyl group (-C(CH₃ )₃) are expected to produce a sharp singlet at around 1.0 ppm.

¹³C NMR: The predicted ¹³C NMR spectrum is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule. The two acetylenic carbons are predicted to appear at approximately 88 ppm (C ≡CH) and 72 ppm (C≡C H). The quaternary carbon bearing the hydroxyl group (-C (OH)-) is predicted around 70 ppm. The quaternary carbon of the tert-butyl group (-C (CH₃)₃) is expected at about 38 ppm. The methyl carbon attached to the carbinol center (-C(OH)-C H₃) is predicted around 28 ppm, and the three equivalent methyl carbons of the tert-butyl group (-C(C H₃)₃) are predicted to have a chemical shift of approximately 25 ppm.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup : Place the NMR tube in the spectrometer's probe. The instrument is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Data Acquisition : A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

Conclusion

The spectroscopic data presented in this guide provide a comprehensive characterization of this compound. The mass spectrum clearly indicates the molecular weight and the presence of a tert-butyl group. The infrared spectrum confirms the key functional groups: the hydroxyl, the terminal alkyne, and the alkyl moieties. While experimental NMR data is currently unavailable, the predicted ¹H and ¹³C NMR spectra offer valuable insights into the expected chemical shifts and structural features. This collection of spectroscopic information serves as a vital reference for scientists and researchers working with this compound, enabling its unambiguous identification and facilitating its use in further research and development.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. In NIST Chemistry WebBook. Retrieved from [Link][1]

-

NMRDB. (n.d.). NMR Shift DB. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 3,4,4-Trimethyl-1-pentyn-3-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused examination of the core physical properties of 3,4,4-trimethyl-1-pentyn-3-ol (CAS No. 993-53-3), specifically its boiling point and density. As a tertiary acetylenic alcohol, its molecular structure significantly influences these characteristics. This document synthesizes available data, outlines rigorous experimental protocols for determination of these properties, and offers insights into the physicochemical principles governing them. The methodologies described are designed to ensure accuracy and reproducibility, critical for applications in synthetic chemistry and drug development where precise characterization is paramount.

Introduction and Molecular Context

This compound is a tertiary acetylenic alcohol with the chemical formula C₈H₁₄O[1][2]. Its structure is characterized by a hydroxyl group attached to a tertiary carbon, which also bears a bulky tert-butyl group and a methyl group. The presence of a terminal alkyne (ethynyl group) is a key functional feature.

The interplay of these structural elements—the sterically hindered hydroxyl group, the bulky nonpolar tert-butyl group, and the linear, electron-rich triple bond—dictates the compound's physical properties and reactivity. The hydroxyl group's capacity for hydrogen bonding is a primary determinant of its boiling point, while the overall molecular packing and mass distribution influence its density. For researchers in drug development, understanding these fundamental properties is crucial for predicting solubility, designing purification strategies (like distillation), and ensuring consistent reaction conditions.

Core Physical Properties

The primary physical constants for this compound are summarized below. These values are foundational for laboratory-scale synthesis, purification, and scale-up operations.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 137.2°C | At 760 mmHg (atmospheric pressure) | [1][3] |

| 142-144°C | At atmospheric pressure | [3] | |

| Density | 0.868 g/cm³ | at 25°C | [1][3] |

| Molecular Weight | 126.20 g/mol | - | [1][4] |

Analysis of Physical Properties

Boiling Point: The boiling point of an alcohol is significantly elevated compared to alkanes of similar molecular weight due to intermolecular hydrogen bonding[5]. For this compound, the boiling point of ~137-144°C is a reflection of this force. However, as a tertiary alcohol, the hydroxyl group is sterically hindered by the bulky tert-butyl and methyl groups. This steric hindrance can impede the efficiency of hydrogen bonding compared to primary or secondary alcohols, which generally have more exposed hydroxyl groups and thus higher boiling points for a given molecular weight[6][7]. The branching of the carbon skeleton also tends to lower the boiling point by reducing the surface area available for van der Waals interactions[7].

Density: The density of 0.868 g/cm³ indicates that this compound is less dense than water[1][3]. This is typical for many organic alcohols with a significant hydrocarbon component. The molecular structure does not allow for the highly efficient packing that would lead to a higher density.

Experimental Determination Protocols

The following protocols describe self-validating, rigorous methods for the experimental determination of boiling point and density. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol for Boiling Point Determination via Distillation

Simple distillation is a robust method for determining the boiling point of a pure liquid, as the temperature of the vapor in equilibrium with the boiling liquid remains constant[8].

Methodology:

-

Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head (still head), a condenser, a receiving flask, and a calibrated thermometer. Ensure all glassware is clean and dry.

-

Sample Preparation: Place approximately 15-20 mL of this compound into the distillation flask along with a few boiling chips or a magnetic stir bar. This is crucial to prevent bumping and ensure smooth boiling.

-

Thermometer Placement: Position the thermometer correctly within the distillation head. The top of the thermometer bulb must be level with the bottom of the side-arm leading to the condenser. This placement ensures the measured temperature is that of the vapor distilling into the condenser, which is the true boiling point.

-

Heating: Begin heating the flask gently using a heating mantle. The heating rate should be controlled to produce a distillation rate of 1-2 drops per second from the condenser tip. A steady, controlled rate is essential for maintaining thermal equilibrium between the liquid and vapor phases.

-

Data Recording: Record the temperature at which the first drop of distillate is collected and monitor the temperature throughout the distillation. For a pure compound, the temperature should remain constant. Record this stable temperature as the observed boiling point.

-

Pressure Correction: Record the ambient atmospheric pressure. Since boiling point is pressure-dependent, for high accuracy, the observed boiling point should be corrected to standard pressure (760 mmHg) if the laboratory pressure deviates significantly.

Diagram of Experimental Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Distillation.

Protocol for Density Determination using a Pycnometer

A pycnometer is a flask with a precise, known volume, which allows for the accurate determination of a liquid's density through mass measurements. This method is highly reproducible.

Methodology:

-

Pycnometer Preparation: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

-

Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer on an analytical balance to at least four decimal places. Record this mass (m₁).

-

Mass of Pycnometer with Water: Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 25.0°C). Insert the stopper, ensuring any excess water exits through the capillary. Dry the outside of the pycnometer completely and weigh it. Record this mass (m₂). The use of water at a known temperature is for calibration, as the density of water is well-documented.

-

Mass of Pycnometer with Sample: Empty and thoroughly dry the pycnometer. Fill it with this compound at the same temperature (25.0°C). Insert the stopper, wipe away any excess liquid, and weigh the filled pycnometer. Record this mass (m₃).

-

Calculation:

-

Mass of water: m_water = m₂ - m₁

-

Volume of pycnometer at 25°C: V = m_water / ρ_water (where ρ_water is the known density of water at 25°C, approx. 0.99704 g/cm³).

-

Mass of sample: m_sample = m₃ - m₁

-

Density of sample: ρ_sample = m_sample / V

-

Diagram of Logical Relationship for Density Calculation

Caption: Logical flow for calculating density using a pycnometer.

Conclusion

The physical properties of this compound, namely its boiling point and density, are dictated by its unique molecular architecture. The values presented in this guide serve as a reliable baseline for scientific and developmental applications. By adhering to the detailed experimental protocols, researchers can confidently verify these properties, ensuring the quality and consistency of the material used in their work. A thorough understanding of these fundamental characteristics is indispensable for the effective manipulation and application of this compound in complex chemical systems.

References

-

NIST. (n.d.). 3,4,4,-Trimethyl-1-pentyn-3-ol. NIST Chemistry WebBook. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

-

Master Organic Chemistry. (2014, September 17). Alcohols - Nomenclature and Properties. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, April 29). Why is the boiling point of homologous primary > secondary > tertiary alcohols whilst their solubility in water is the reverse?. Retrieved from [Link]

-

Britannica. (2026, January 2). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 3,4,4,-Trimethyl-1-pentyn-3-ol [webbook.nist.gov]

- 3. This compound | CAS: 993-53-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. This compound [oakwoodchemical.com]

- 5. Alcohol - Boiling Point, Solubility, Flammability | Britannica [britannica.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 1-Pentyn-3-ol, 1-bromo-3,4,4-trimethyl- | C8H13BrO | CID 3044303 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reactivity of the terminal alkyne in 3,4,4-Trimethyl-1-pentyn-3-ol

An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in 3,4,4-Trimethyl-1-pentyn-3-ol

Foreword

To the researcher, scientist, and drug developer, molecular architecture is paramount. The precise arrangement of atoms dictates function, reactivity, and ultimately, therapeutic potential. Terminal alkynes, with their unique linear geometry and rich chemical reactivity, serve as invaluable building blocks in the synthesis of complex molecules.[1][2] This guide focuses on a particularly intriguing propargylic alcohol: this compound. The molecule's structure—a terminal alkyne flanked by a tertiary alcohol and a sterically demanding tert-butyl group—creates a unique chemical environment. This document provides a detailed exploration of the reactivity of its terminal alkyne, offering not just protocols, but the underlying scientific rationale to empower researchers in their synthetic endeavors.

Molecular Structure and Synthetic Overview

This compound (CAS Registry Number: 993-53-3) is a tertiary propargylic alcohol.[3][4] Its structure is characterized by a quaternary stereocenter bearing a hydroxyl group, a terminal ethynyl group, and a bulky tert-butyl group. This steric hindrance is a dominant factor governing the accessibility and reactivity of the adjacent alkyne.[5][6]

Synthesis via Alkynylation

The most common and direct synthesis of this compound involves the nucleophilic addition of an acetylide to a ketone. Specifically, the Favorskii reaction, which utilizes acetylene and a ketone under basic conditions, is a well-established method for creating tertiary propargylic alcohols.[7][8]

Caption: Synthesis of this compound.

-

Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, and a condenser with a drying tube. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagents: A superbasic system, such as potassium hydroxide in dimethyl sulfoxide (DMSO), is prepared in the flask.[8]

-

Acetylene Introduction: Acetylene gas is bubbled through the stirred solution at a controlled rate at 10–15°C.

-

Ketone Addition: 3,3-Dimethyl-2-butanone (pinacolone) is added dropwise to the reaction mixture while maintaining the temperature.

-

Reaction: The mixture is stirred for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: The reaction is quenched by pouring it into ice-water. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

Scientific Rationale: The use of a superbasic medium like KOH/DMSO is crucial for deprotonating acetylene in situ to form the potassium acetylide nucleophile.[8] DMSO is an excellent solvent for this reaction as it solvates the cation, enhancing the nucleophilicity of the acetylide anion. Maintaining a low temperature controls the exothermic reaction and minimizes side products.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in this compound is a delicate interplay between the inherent electronic properties of the C≡C triple bond and the significant steric shielding from the adjacent tert-butyl group.

Acidity and Acetylide Formation

The proton on a terminal alkyne is significantly more acidic (pKa ≈ 25) than those on alkenes (~45) or alkanes (>55).[9] This is due to the high s-character of the sp-hybridized orbital, which stabilizes the resulting acetylide anion.[9] This acidity is the gateway to many of the alkyne's most useful transformations.

Caption: Deprotonation of a terminal alkyne.

-

Deprotonation: In a flask under an inert atmosphere, this compound is dissolved in a suitable solvent like liquid ammonia or THF. A strong base, such as sodium amide (NaNH₂), is added portion-wise at a low temperature (e.g., -78°C for THF, -33°C for NH₃).[10] The formation of the sodium acetylide is typically rapid.

-

Nucleophilic Substitution: A primary alkyl halide (e.g., iodomethane or 1-bromobutane) is added to the solution. The reaction mixture is allowed to warm slowly to room temperature.

-

Quenching and Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted into an organic solvent, washed, dried, and purified.

Scientific Rationale: A very strong base like sodium amide (the pKa of its conjugate acid, ammonia, is ~38) is required to irreversibly deprotonate the terminal alkyne.[9][10] The resulting acetylide is a potent carbon nucleophile. The reaction with an alkyl halide proceeds via an Sₙ2 mechanism; therefore, only primary or methyl halides are suitable electrophiles to avoid elimination reactions.[11]

Hydration: Markovnikov vs. Anti-Markovnikov Addition

The addition of water across the triple bond is a powerful method for synthesizing carbonyl compounds. The regiochemical outcome is dictated by the choice of catalyst and reaction conditions.[12][13][14]

Acid-catalyzed hydration, often with a mercury(II) salt catalyst, follows Markovnikov's rule.[10][15] The addition of a proton to the terminal carbon creates a more stable vinyl cation on the internal carbon, which is then attacked by water. Tautomerization of the resulting enol yields a methyl ketone.[15]

Caption: Markovnikov hydration of a terminal alkyne.

For this compound, this reaction would yield 4-hydroxy-4,5,5-trimethyl-2-hexanone. The steric bulk of the tert-butyl group reinforces the inherent electronic preference for Markovnikov addition.

Hydroboration-oxidation provides a complementary strategy to achieve anti-Markovnikov hydration, yielding an aldehyde.[16] A bulky borane reagent, such as disiamylborane or 9-borabicyclononane (9-BBN), is used to ensure mono-addition and to direct the boron to the less sterically hindered terminal carbon.[10] Subsequent oxidation replaces the boron with a hydroxyl group, forming an enol that tautomerizes to the aldehyde.[16]

Caption: Anti-Markovnikov hydration of a terminal alkyne.

The immense steric hindrance from the tert-butyl group in this compound makes this an exceptionally regioselective transformation.

| Reaction | Reagents | Regioselectivity | Product Type |

| Oxymercuration-Demercuration | 1. HgSO₄, H₂SO₄, H₂O | Markovnikov | Ketone |

| Hydroboration-Oxidation | 1. 9-BBN, THF 2. H₂O₂, NaOH | Anti-Markovnikov | Aldehyde |

Carbon-Carbon Bond Forming Coupling Reactions

The ability to form new C-C bonds makes terminal alkynes essential synthons in medicinal chemistry and materials science.[1][2][17]

The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[18][19] A copper(I) co-catalyst is typically required.[20] This reaction is fundamental for constructing arylalkynes and conjugated enynes.[21]

Caption: Overview of the Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

-

Setup: To a reaction vessel, add the aryl/vinyl halide, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) salt (e.g., CuI).[22] The vessel is evacuated and backfilled with an inert gas.

-

Reagents: this compound, a solvent (e.g., THF or DMF), and a base (e.g., triethylamine or diisopropylamine) are added via syringe.

-

Reaction: The mixture is stirred at room temperature or with gentle heating until the starting materials are consumed.

-

Workup: The reaction mixture is filtered to remove salts, and the solvent is evaporated. The residue is purified by column chromatography.

Scientific Rationale: The reaction proceeds through two interconnected catalytic cycles.[18] The palladium cycle involves oxidative addition of the aryl halide to the Pd(0) species, while the copper cycle involves deprotonation of the alkyne to form a copper acetylide. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the final product and regenerates the Pd(0) catalyst. The amine base is crucial for neutralizing the HX formed and facilitating the formation of the copper acetylide.[18] The steric hindrance of this compound may slow the reaction rate, potentially requiring higher catalyst loading or longer reaction times.

The oxidative coupling of two terminal alkyne molecules to form a symmetrical 1,3-diyne is known as the Glaser coupling.[23][24] This reaction is typically mediated by a copper(I) salt in the presence of an oxidant, such as molecular oxygen, and a base.[25] Variants like the Eglinton and Hay couplings offer modified conditions.[24][26]

Scientific Rationale: The mechanism involves the formation of a copper(I) acetylide, which is then oxidized to a copper(II) species. Dimerization via reductive elimination yields the 1,3-diyne and regenerates the copper(I) catalyst.[23] Due to the significant steric bulk around the alkyne in this compound, homocoupling can be challenging and may result in lower yields compared to less hindered alkynes. The approach of two bulky molecules for the final coupling step is sterically disfavored.

To form unsymmetrical diynes, the Cadiot-Chodkiewicz coupling is employed.[27][28] This reaction couples a terminal alkyne with a 1-haloalkyne, catalyzed by a copper(I) salt in the presence of a base.[29][30][31]

Experimental Protocol: Cadiot-Chodkiewicz Coupling

-

Setup: A reaction flask is charged with a copper(I) salt (e.g., CuBr), a base (e.g., a primary amine like butylamine in an aqueous solution), and a reducing agent like hydroxylamine hydrochloride to maintain the copper in its +1 oxidation state.

-

Reagents: this compound is added to the mixture. The corresponding 1-bromoalkyne partner (e.g., 1-bromo-3,4,4-trimethyl-1-pentyn-3-ol, if a symmetrical-like but controlled coupling is desired, or another bromoalkyne) is then added slowly.[32]

-

Reaction: The reaction is stirred, often resulting in a color change. Progress is monitored by TLC.

-

Workup and Purification: Standard extractive workup followed by column chromatography yields the unsymmetrical 1,3-diyne.

Scientific Rationale: The mechanism is believed to involve the formation of a copper(I) acetylide from the terminal alkyne.[29] Oxidative addition of this species to the 1-haloalkyne, followed by reductive elimination, affords the cross-coupled product.[27][29] This method avoids the statistical mixture of products that would arise from a mixed Glaser coupling and can be more effective for hindered substrates than homocoupling, as one coupling partner (the haloalkyne) is activated as an electrophile.

The Overarching Influence of Steric Hindrance

The tert-butyl group is the defining structural feature of this compound. Its steric bulk exerts a profound influence on the reactivity of the terminal alkyne.

-

Regioselectivity: In addition reactions like hydroboration, the steric hindrance dictates that the incoming group adds to the terminal carbon, leading to excellent anti-Markovnikov selectivity.[16]

-

Reaction Rates: For bimolecular reactions, particularly coupling reactions (Glaser, Sonogashira), the steric bulk can impede the approach of catalysts and other reactants to the alkyne.[5][33] This may necessitate more forcing conditions, specialized ligands on the catalyst to create a more open coordination sphere, or result in lower overall yields.

-

Substrate Stability: The quaternary center and bulky group provide a rigid and well-defined scaffold, which can be highly desirable in drug design for locking in a specific conformation for binding to a biological target.

Applications in Drug Development

The alkyne functional group is a versatile tool in medicinal chemistry.[1][2]

-

Bioorthogonal Chemistry: As a terminal alkyne, this molecule is a prime candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry, allowing it to be conjugated to biomolecules or probes.[]

-

Metabolic Stability: The presence of the quaternary center and tert-butyl group can block sites of metabolic oxidation, potentially increasing the half-life of a drug candidate.

-

Structural Scaffolding: The rigid, linear nature of the alkyne linker is often used in the design of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular architectures where precise spatial orientation of different pharmacophores is required.[17]

Conclusion

This compound is more than a simple propargyl alcohol. It is a sterically-defined building block whose terminal alkyne offers a gateway to a vast array of chemical transformations. While its bulky tert-butyl group presents challenges for certain reactions, particularly bimolecular couplings, it also provides exceptional control over regioselectivity in addition reactions. Understanding this balance between inherent alkyne reactivity and steric influence is critical for any scientist seeking to leverage this unique molecule in the synthesis of novel, complex, and potentially therapeutic agents.

References

-

Making a Long Journey Short: Alkyne Functionalization of Natural Product Scaffolds. ResearchGate. Available at: [Link]

-

Propargyl alcohol synthesis by addition or C-C coupling (alkynylation). Organic Chemistry Portal. Available at: [Link]

-

Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. PubMed. Available at: [Link]

-

Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. Available at: [Link]

-

Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution. Royal Society of Chemistry. Available at: [Link]

-

Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs. ACS Publications. Available at: [Link]

-

Electronic and Steric Effects in the Insertion of Alkynes into an Iridium(III) Hydride. ACS Publications. Available at: [Link]

-

Activation of Terminal Alkynes by Frustrated Lewis Pairs. ACS Publications. Available at: [Link]

-

Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. National Institutes of Health. Available at: [Link]

-

Reactions of Alkynes. Organic Chemistry Tutor. Available at: [Link]

-

Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers. National Institutes of Health. Available at: [Link]

-

Hydration of Internal Alkynes. ResearchGate. Available at: [Link]

-

Alkyne Reactivity. Michigan State University Chemistry. Available at: [Link]

-

3,4,4,-Trimethyl-1-pentyn-3-ol. NIST WebBook. Available at: [Link]

-

The stereo-divergent functionalization of alkynes: a comprehensive review. Royal Society of Chemistry. Available at: [Link]

-

Cadiot–Chodkiewicz coupling. Wikipedia. Available at: [Link]

-

ChemInform Abstract: Improved Synthesis of Tertiary Propargyl Alcohols by the Favorskii Reaction of Alkyl Aryl (Hetaryl) Ketones with Acetylene. ResearchGate. Available at: [Link]

-

Glaser coupling. Grokipedia. Available at: [Link]

-

Organic & Biomolecular Chemistry. Royal Society of Chemistry. Available at: [Link]

-

Activation of Terminal Alkynes by Frustrated Lewis Pairs. ResearchGate. Available at: [Link]

-

127: Alkylation of terminal alkynes. YouTube. Available at: [Link]

-

3,4,4-Trimethyl-1-penten-3-ol. NIST WebBook. Available at: [Link]

-

Cadiot-Chodkiewicz Coupling. SynArchive. Available at: [Link]

-

This compound. National Institutes of Health. Available at: [Link]

-

3,4,4-Trimethyl-1-penten-3-ol. National Institutes of Health. Available at: [Link]

-

Catalytic hydration of alkynes and its application in synthesis. SpringerLink. Available at: [Link]

-

Recent developments and applications of the Cadiot–Chodkiewicz reaction. Royal Society of Chemistry. Available at: [Link]

-

Glaser coupling. Wikipedia. Available at: [Link]

-

Catalytic Hydration of Alkynes and Its Application in Synthesis. ResearchGate. Available at: [Link]

-

Sonogashira coupling. Wikipedia. Available at: [Link]

-

Catalytic Hydration of Alkynes and Its Application in Synthesis. Semantic Scholar. Available at: [Link]

-

Acid Catalyzed Hydration of Alkynes with Practice Problems. Chemistry Steps. Available at: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available at: [Link]

-

Sonogashira Cross-Coupling. J&K Scientific LLC. Available at: [Link]

-

5.5: Reactions of Alkynes. Chemistry LibreTexts. Available at: [Link]

-

Glaser-Hay Coupling. SynArchive. Available at: [Link]

-

1-Pentyn-3-ol, 1-bromo-3,4,4-trimethyl-. National Institutes of Health. Available at: [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. Available at: [Link]

-

Glaser coupling – Knowledge and References. Taylor & Francis. Available at: [Link]

-

10.8: Alkynes. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 3. Chiral tertiary propargylic alcohols via Pd-catalyzed carboxylative kinetic resolution - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. 3,4,4,-Trimethyl-1-pentyn-3-ol [webbook.nist.gov]

- 5. Theoretical Investigation of the Steric Effects on Alkyne Semihydrogenation Catalyzed by Frustrated Lewis Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Alkyne Reactivity [www2.chemistry.msu.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. portal.fis.tum.de [portal.fis.tum.de]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. One moment, please... [chemistrysteps.com]

- 16. organicchemistrytutor.com [organicchemistrytutor.com]

- 17. Use of Aldehyde–Alkyne–Amine Couplings to Generate Medicinal Chemistry-Relevant Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. jk-sci.com [jk-sci.com]

- 21. mdpi.com [mdpi.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. grokipedia.com [grokipedia.com]

- 24. Glaser coupling - Wikipedia [en.wikipedia.org]

- 25. alfa-chemistry.com [alfa-chemistry.com]

- 26. synarchive.com [synarchive.com]

- 27. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 28. synarchive.com [synarchive.com]

- 29. alfa-chemistry.com [alfa-chemistry.com]

- 30. pubs.rsc.org [pubs.rsc.org]

- 31. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 32. 1-Pentyn-3-ol, 1-bromo-3,4,4-trimethyl- | C8H13BrO | CID 3044303 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Early Literature and Discovery of 3,4,4-Trimethyl-1-pentyn-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,4-Trimethyl-1-pentyn-3-ol is a tertiary acetylenic alcohol with a unique structural arrangement, featuring a bulky tert-butyl group adjacent to a hydroxyl-bearing carbon that is also attached to an ethynyl group. This structure imparts specific steric and electronic properties that have made it a subject of interest in various fields of chemical synthesis. This technical guide delves into the early literature surrounding the discovery and synthesis of this compound, providing a historical and chemical context for its emergence. The primary route to its synthesis, the Favorskii reaction, stands as a cornerstone of early 20th-century organic chemistry, and its application to the sterically hindered ketone, pinacolone, represents a notable case study in the exploration of carbonyl reactivity.

The Chemical Context: A Confluence of Discoveries

The story of this compound is intrinsically linked to two significant advancements in organic chemistry: the discovery of the pinacol-pinacolone rearrangement and the development of the Favorskii reaction.

The Genesis of the Key Precursor: Pinacolone

The journey begins with the precursor ketone, 3,3-dimethyl-2-butanone, more commonly known as pinacolone. The synthesis of pinacolone is a classic example of a molecular rearrangement. In 1860, the German chemist Wilhelm Rudolph Fittig first described the pinacol-pinacolone rearrangement, a method for converting a 1,2-diol to a carbonyl compound under acidic conditions. Though Fittig first reported the reaction, it was Aleksandr Butlerov who correctly identified the structures of the reactant and product in 1873. This reaction provided a straightforward route to pinacolone from pinacol (2,3-dimethyl-2,3-butanediol).

The Advent of Acetylenic Alcohol Synthesis: The Favorskii Reaction

The second critical development was the discovery of the Favorskii reaction in the early 1900s by the Russian chemist Alexei Yevgrafovich Favorskii. This reaction provides a general method for the synthesis of acetylenic alcohols by the addition of a terminal alkyne to a carbonyl group in the presence of a base.[1] The reaction proceeds via the in-situ formation of a metal acetylide, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon.

The First Synthesis of this compound

The logical and historically consistent method for the first synthesis of this compound is the ethynylation of pinacolone using acetylene gas and a strong base, typically potassium hydroxide.

Visualizing the Synthesis

The overall synthetic pathway can be visualized as a two-step process, starting from the readily available pinacol.

Caption: Synthetic pathway to this compound.

Experimental Protocol: A Reconstruction of the Early Synthesis

Based on the established principles of the Favorskii reaction from the early 20th century, a detailed, step-by-step methodology for the synthesis of this compound from pinacolone can be reconstructed. This protocol reflects the likely experimental choices of the time, emphasizing practicality and the use of then-common reagents.

Objective: To synthesize this compound via the Favorskii reaction of pinacolone and acetylene.

Materials:

-

Pinacolone (3,3-dimethyl-2-butanone)

-

Potassium hydroxide (KOH), powdered

-

Anhydrous diethyl ether

-

Acetylene gas

-

Ice

-

Dilute hydrochloric acid or ammonium chloride solution (for workup)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Equipment:

-

A three-necked round-bottom flask

-

A mechanical stirrer

-

A gas inlet tube

-

A dropping funnel

-

A condenser

-

An ice bath

-

Apparatus for distillation

Step-by-Step Procedure:

-

Preparation of the Reaction Apparatus:

-

A three-necked flask is charged with finely powdered potassium hydroxide and anhydrous diethyl ether. The flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the ether, and a dropping funnel. The flask is cooled in an ice bath.

-

Causality: The use of finely powdered KOH maximizes the surface area for reaction. Anhydrous ether is a common solvent for organometallic reactions, and the ice bath is crucial to control the exothermic reaction between KOH and acetylene and the subsequent addition to the ketone.

-

-

Introduction of Acetylene:

-

A steady stream of acetylene gas is passed through the stirred suspension of potassium hydroxide in ether.

-

Causality: This step forms the potassium acetylide in situ, the key nucleophile for the reaction. The continuous stream ensures a sufficient supply of the reagent.

-

-

Addition of Pinacolone:

-

A solution of pinacolone in anhydrous diethyl ether is added dropwise from the dropping funnel to the actively stirring reaction mixture, while maintaining the slow stream of acetylene.

-

Causality: The slow, dropwise addition of the ketone helps to control the reaction rate and temperature, preventing side reactions.

-

-

Reaction Completion:

-

After the addition of pinacolone is complete, the mixture is stirred for several more hours at a low temperature, with the acetylene stream continuing.

-

Causality: This ensures the reaction goes to completion.

-

-

Workup:

-

The reaction mixture is cautiously poured over crushed ice.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed with a dilute acid (e.g., hydrochloric acid) or a saturated ammonium chloride solution to neutralize any remaining base and decompose the potassium alkoxide.

-

The ether layer is then washed with water and dried over an anhydrous drying agent (e.g., sodium sulfate).

-

Causality: The aqueous workup is essential to quench the reaction, remove inorganic byproducts, and isolate the organic product.

-

-

Purification:

-

The diethyl ether is removed by distillation.

-

The crude product is then purified by fractional distillation under reduced pressure.

-

Causality: Distillation is the classic method for purifying liquid organic compounds based on their boiling points.

-

Visualizing the Experimental Workflow

Sources

Solubility of 3,4,4-Trimethyl-1-pentyn-3-ol in common organic solvents

An In-Depth Technical Guide Solubility Profile of 3,4,4-Trimethyl-1-pentyn-3-ol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a tertiary acetylenic alcohol with significant utility in organic synthesis. Lacking extensive published quantitative solubility data, this document establishes a predictive solubility profile based on first principles of chemical interactions, including polarity, hydrogen bonding, and steric effects. The theoretical framework is supported by data from structurally analogous compounds. Furthermore, this guide presents detailed, field-proven experimental protocols for researchers to quantitatively and qualitatively determine the solubility of this compound in various organic solvents, ensuring a robust and verifiable understanding for laboratory applications.

Introduction: The Significance of Solubility

This compound is a valuable building block in organic chemistry, notable for its unique structure featuring a sterically hindered tertiary alcohol and a terminal alkyne. These functional groups provide reactive handles for a variety of transformations, including coupling reactions, additions, and derivatizations. For chemists in research and drug development, a thorough understanding of a compound's solubility is paramount. It governs the choice of solvent for reactions, dictates purification strategies such as crystallization and chromatography, and influences formulation and delivery systems. This guide provides a foundational understanding of the expected solubility of this compound, enabling scientists to make informed decisions in experimental design.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. This compound possesses distinct structural features that dictate its interaction with different solvent classes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄O | [1][2] |

| Molecular Weight | 126.20 g/mol | [1][3] |

| Appearance | Liquid (predicted) | General Knowledge |

| Calculated XLogP3 | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 |[1] |

The molecule's structure can be deconstructed into three key regions:

-

The Polar Head: The tertiary hydroxyl (-OH) group is polar and capable of acting as a hydrogen bond donor (via the hydrogen) and a hydrogen bond acceptor (via the oxygen lone pairs).[4][5] This region promotes solubility in polar solvents.

-

The Non-Polar Body: The C8 hydrocarbon skeleton, particularly the bulky tert-butyl group, is large, non-polar, and lipophilic. This substantial non-polar character promotes solubility in non-polar solvents through van der Waals interactions.[6]

-

The Terminal Alkyne: The carbon-carbon triple bond introduces a region of high electron density and linearity, contributing to the molecule's overall electronic profile and potential for π-π interactions, though its impact on solubility is generally less pronounced than the hydroxyl and alkyl groups.

The calculated XLogP3 of 1.6 indicates a moderate level of lipophilicity, suggesting that the molecule will exhibit a degree of solubility in both polar and non-polar environments, a characteristic known as amphiphilicity.[1]

Predicted Solubility in Common Organic Solvents

The fundamental principle of "like dissolves like" governs solubility.[7][8] This means that solutes dissolve best in solvents that have similar intermolecular forces. Based on the amphiphilic nature of this compound, we can predict its behavior across a spectrum of common laboratory solvents.

Caption: Key intermolecular forces driving solubility.

-

High Solubility Predicted in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents have -OH groups and readily engage in hydrogen bonding.[9] The hydroxyl group on this compound can both donate and accept hydrogen bonds, leading to strong solute-solvent interactions that can overcome the non-polar bulk of the molecule.[10][11] High solubility, likely miscibility, is expected.

-